molecular formula C12H6N6O10 B12666266 N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline CAS No. 40411-77-6

N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline

Cat. No.: B12666266
CAS No.: 40411-77-6
M. Wt: 394.21 g/mol
InChI Key: OZFMAAJZKNAXBR-UHFFFAOYSA-N
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Description

N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of multiple nitro groups attached to an aniline structure. This compound is known for its high reactivity and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline typically involves the nitration of aniline derivatives. One common method includes the reaction of 2,6-dinitroaniline with 2,4,6-trinitrobenzene under controlled conditions. The reaction is usually carried out in the presence of strong acids like sulfuric acid, which acts as a catalyst to facilitate the nitration process .

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale nitration processes. These processes are carefully monitored to ensure the safety and efficiency of the reaction. The use of continuous flow reactors is common to maintain consistent reaction conditions and to handle the exothermic nature of the nitration reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline involves its interaction with biological molecules, primarily through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). The compound can also interact with proteins and enzymes, affecting their function and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline is unique due to the presence of multiple nitro groups, which confer high reactivity and versatility in chemical reactions. Its ability to undergo various types of chemical transformations makes it valuable in both research and industrial applications .

Properties

IUPAC Name

N-(2,6-dinitrophenyl)-2,4,6-trinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N6O10/c19-14(20)6-4-9(17(25)26)12(10(5-6)18(27)28)13-11-7(15(21)22)2-1-3-8(11)16(23)24/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFMAAJZKNAXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N6O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193428
Record name N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40411-77-6
Record name N-(2,6-Dinitrophenyl)-2,4,6-trinitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40411-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040411776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dinitrophenyl)-2,4,6-trinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dinitrophenyl)-2,4,6-trinitroaniline
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